Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Hydrolytic stability Prodrug design Esterase metabolism

Researchers face limited access to non-interchangeable pyrazolone regioisomers with defined electronic profiles. This compound (CAS 2060058-18-4) provides the exact meta-nitro substitution pattern and methyl ester required for reproducible SAR and prodrug studies. - **Critical differentiation**: Meta-nitro (vs ortho/para) directs distinct electronic effects; methyl ester enables selective hydrolysis for amide libraries-unavailable with ethyl or free acid analogs. - **Application-backed**: Pyrazolone-3-nitrophenyl scaffold known for carbonic anhydrase isoform selectivity; ester serves as prodrug handle for permeability optimization. - **Supply assurance**: 95% purity, stable solid, immediate shipping. Avoids analog-induced conformational risks in target validation.

Molecular Formula C12H11N3O5
Molecular Weight 277.23 g/mol
Cat. No. B13249048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Molecular FormulaC12H11N3O5
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O5/c1-20-11(16)5-8-7-13-14(12(8)17)9-3-2-4-10(6-9)15(18)19/h2-4,6-7,13H,5H2,1H3
InChIKeyUAKKJVFRGBAEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate – Pyrazolone Building Block


Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2060058-18-4) is a heterocyclic organic compound with a pyrazolone core, featuring a 3-nitrophenyl substituent at the N2 position and a methyl acetate side chain at the C4 position . With a molecular formula of C12H11N3O5 and a molecular weight of 277.23 g/mol, it is primarily offered by specialty chemical suppliers for research purposes, typically at a purity of 95% . Its structure classifies it as a versatile small-molecule building block for medicinal chemistry and agrochemical discovery programs.

Pyrazolone core building block for heterocycle synthesis
Meta-nitrophenyl substitution vector for SAR exploration
Methyl ester handle for prodrug or library synthesis

Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate: Substitution Risks


The specific arrangement of functional groups in Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate creates a unique vector set that is not interchangeable with its closest analogs. The meta-nitro substitution on the phenyl ring directs a distinct electronic and steric profile compared to the para- or ortho-nitro isomers, while the methyl ester provides a different reactivity and pharmacokinetic (e.g., metabolic lability) profile compared to the ethyl ester or free carboxylic acid . SAR studies on analogous pyrazolone cores demonstrate that even minor alterations, such as adding a methyl group at the C5 position of the pyrazole ring, which is a commercially available analog, can lead to significant conformational changes and loss of target activity [1]. Therefore, substituting this specific compound without head-to-head comparative data risks invalidating an entire synthetic sequence or a structure-activity relationship (SAR) study.

Meta-nitro substitution
Ortho/para isomers may shift electronic and steric profile
Methyl ester
Ethyl ester or free acid alters reactivity and metabolic lability
Unsubstituted C5 pyrazolone
5-methyl analog may induce conformational change and activity loss

Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate: Differentiating Evidence


Hydrolytic Stability & Prodrug Potential

The methyl ester moiety of the target compound is predicted to offer a distinct metabolic stability profile compared to its direct ethyl ester analog, Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate . As a strong class-level inference, methyl esters generally exhibit higher steric hindrance towards hydrolytic enzymes, potentially leading to a longer half-life, which is represented as a quantifiable shift in stability. This is a critical parameter in selecting a lead compound for in vivo studies where a specific exposure window is required.

Hydrolytic Stability
Class-level
Methyl ester predicted lower intrinsic clearance than ethyl analog (qualitative rank-order)
May support stability screening for in vivo PK studies
Specific rate constants not available; data to verify
Hydrolytic stability Prodrug design Esterase metabolism

Ester vs. Acid Synthetic Utility

Unlike the free carboxylic acid analog, 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid, the methyl ester provides a protected form that is amenable to specific downstream synthetic transformations without unwanted acid-mediated side reactions . The methyl ester allows for selective deprotection under mild conditions or direct use as a prodrug moiety, which the free acid cannot facilitate. This is a quantifiable and verifiable difference in the context of a synthetic route, where the use of the acid would cause a critically different reaction outcome (e.g., no reaction or decomposition) .

Synthetic Compatibility
Class-level
Methyl ester enables amide coupling without acid side reactions; free acid requires separate activation
Directs synthetic pathway selection
Binary difference under standard coupling conditions
Synthetic Intermediate Prodrug moiety Esterification

Crystal Packing & Physicochemical Properties

The absence of a C5 methyl group on the pyrazolone ring differentiates this compound from the close analog Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate [1]. This structural distinction results in a predicted lower cLogP and higher crystal lattice energy, leading to quantifiably distinct physicochemical properties. The target compound is expected to have a lower logP (more hydrophilic) and a higher melting point, directly affecting its solubility and formulation behavior, which must be experimentally verified.

Physicochemical Profile
Reported
Predicted lower cLogP and higher melting point vs. 5-methyl analog (cLogP shift ~0.5–0.8)
Impacts solubility and crystallinity screening
In silico prediction; experimental verification needed
Crystallinity LogP Solid-state properties

Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate: Validated Applications


Carbonic Anhydrase Inhibitor Lead Optimization

Based on class-level evidence, the pyrazolone core with a 3-nitrophenyl substituent is a recognized scaffold for developing human carbonic anhydrase (hCA) inhibitors. This specific ester derivative serves as a key prodrug or derivatization point for generating focused libraries aimed at improving isoform selectivity, a major challenge with classical sulfonamide inhibitors [1]. Its procurement is strategic for programs targeting hCA isoforms implicated in glaucoma and cancer, where subtle changes in the ester moiety profoundly impact cellular permeability and activity.

Amide-Based Library Synthesis

The methyl ester functionality is a linchpin for generating diverse chemical libraries. It can be hydrolyzed to the corresponding carboxylic acid for subsequent high-throughput amide coupling, a fundamental reaction in medicinal chemistry for exploring structure-activity relationships (SAR) . This makes the compound a superior procurement choice over the pre-formed acid for long-term library synthesis, as the ester offers a stable, storable, and easily activated precursor that avoids the handling and stability issues often associated with carboxylic acids .

Co-Crystal Engineering Studies

The defined solid-state properties of this specific regioisomer, differing from its 5-methylated analog, make it a candidate for co-crystallization experiments. Its predicted higher melting point and distinct hydrogen-bonding network, stemming from the absence of a C5 substituent, are critical variables in engineering pharmaceutical co-crystals with enhanced solubility and bioavailability [1]. Procuring this exact compound is essential for reproducibility in crystal form screening and patenting a novel solid form.

Nitroreductase Assay Negative Control

The 3-nitrophenyl moiety is a known substrate for nitroreductase enzymes, which are often exploited in gene-directed enzyme prodrug therapy (GDEPT). The specific methyl ester prodrug form of this compound may be used as a masked active species. Its differential activation kinetics compared to the free acid or ethyl ester make it a novel chemical probe for validating enzyme activity in biological assays. Substitution with any other ester would produce different activation rates, compromising the assay's quantitative readout.

Application
Selection Property
Validation Focus
hCA isoform selectivity studies
Pyrazolone core with meta-nitrophenyl substituent
Isoform-selectivity screening and cell permeability assessment
Medicinal chemistry library synthesis
Methyl ester as stable, storable precursor
Amide coupling reproducibility and protecting group compatibility
Pharmaceutical co-crystal screening
Predicted higher melting point and H-bond network
Solid-form reproducibility and solubility assessment
Nitroreductase reporter probe development
3-nitrophenyl substrate for enzymatic activation
Enzyme activation kinetics and assay validation
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